

O-(3,5-dichlorophenyl)hydroxylamine molecular structure and weight

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Compound of Interest

Compound Name: O-(3,5-dichlorophenyl)hydroxylamine

Cat. No.: B1600075

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An In-Depth Technical Guide to the Molecular Structure and Weight of **O-(3,5-dichlorophenyl)hydroxylamine**

Introduction

O-(3,5-dichlorophenyl)hydroxylamine is a substituted hydroxylamine derivative of significant interest in synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a dichlorinated aromatic ring linked to a hydroxylamine moiety through an oxygen atom, imparts specific chemical properties that are leveraged in various chemical transformations. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical considerations essential for researchers, scientists, and drug development professionals working with this compound.

Molecular Structure and Elucidation

The structural identity of a molecule is fundamental to understanding its reactivity, physical properties, and biological activity. For **O-(3,5-dichlorophenyl)hydroxylamine**, a systematic analysis of its components reveals its key chemical features.

Systematic Naming and Identification

The compound's IUPAC name, **O-(3,5-dichlorophenyl)hydroxylamine**, precisely describes its connectivity. The "O-" prefix indicates that the substituted phenyl group is attached to the

oxygen atom of the hydroxylamine (H_2NO) core. The phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, a meta-substitution pattern that influences the molecule's electronic properties and steric profile.

Key identifiers for this compound are crucial for database searches and regulatory documentation:

- CAS Number: 99907-90-1[1][2]
- Molecular Formula: $\text{C}_6\text{H}_5\text{Cl}_2\text{NO}$ [1][2][3]

Key Structural Features

The molecule can be deconstructed into two primary functional components:

- The 3,5-Dichlorophenyl Group: This aromatic component consists of a benzene ring where two hydrogen atoms have been replaced by chlorine atoms. The placement of the chlorine atoms at the meta-positions (1,3-relationship relative to the point of attachment) is a critical feature. This substitution pattern withdraws electron density from the aromatic ring through induction, affecting the reactivity of the ether linkage.
- The O-Substituted Hydroxylamine Moiety ($-\text{ONH}_2$): This is the reactive center of the molecule. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The N-O bond is relatively weak and can be cleaved under certain reaction conditions, a characteristic exploited in synthetic applications.[4]

The connectivity is confirmed by standard structural representations:

- SMILES: C1=C(C=C(C=C1Cl)Cl)ON[3]
- InChI: InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2[3]

These notations provide an unambiguous, text-based description of the molecular structure, essential for computational chemistry and cheminformatics.

Visualization of Molecular Structure

A 2D structural diagram provides a clear visual representation of the atomic arrangement and bonding.

Caption: 2D structure of **O-(3,5-dichlorophenyl)hydroxylamine**.

Molecular Weight and Isotopic Mass

A precise understanding of a compound's mass is critical for synthesis, purification, and analysis. It is important to distinguish between the average molecular weight and the monoisotopic mass.

Molecular Weight (Average Molar Mass)

The molecular weight is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances. For $\text{C}_6\text{H}_5\text{Cl}_2\text{NO}$, this value is 178.02 g/mol.^{[1][2]} This value is used for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Monoisotopic Mass and Mass Spectrometry

In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ^{12}C , ^1H , ^{35}Cl , ^{14}N , ^{16}O). The monoisotopic mass of **O-(3,5-dichlorophenyl)hydroxylamine** is 176.97482 Da.^[3] This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes, which serves as a powerful diagnostic tool for identifying chlorine-containing compounds.

Summary of Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₆ H ₅ Cl ₂ NO | [1][2][3] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Monoisotopic Mass | 176.97482 Da | [3] |
| CAS Number | 99907-90-1 | [1][2] |
| InChIKey | PCSYDOORDVYWPI- UHFFFAOYSA-N | [3] |

Synthesis and Reactivity Overview

While a detailed synthesis protocol is beyond the scope of this guide, understanding the general synthetic approaches provides context for the compound's utility. O-substituted hydroxylamines are typically synthesized through methods that form the N-O bond, such as the reduction of oxime ethers or the nucleophilic displacement on an activated substrate.[4] The reactivity of **O-(3,5-dichlorophenyl)hydroxylamine** is dominated by the nucleophilicity of the terminal -NH₂ group, making it a valuable reagent for introducing the -ONH₂ moiety into other molecules, a common strategy in the synthesis of complex nitrogen-containing compounds and potential pharmaceutical agents.

Handling and Safety Considerations

As with any chemical reagent, proper handling of **O-(3,5-dichlorophenyl)hydroxylamine** is essential. The Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is crucial to avoid the formation of dust and to prevent contact with skin and eyes. [5] Standard laboratory procedures for storing chemical reagents in a cool, dry place away from incompatible materials should be followed.[5]

Conclusion

O-(3,5-dichlorophenyl)hydroxylamine is a well-defined chemical entity with distinct structural features and a precise molecular weight. Its dichlorinated phenyl ring and reactive hydroxylamine group make it a compound of interest for synthetic chemists. A thorough

understanding of its structure, mass, and chemical properties, as detailed in this guide, is fundamental for its effective and safe use in research and development environments.

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